molecular formula C18H26N2O4 B12312462 rac-(3R,4S)-1-benzyl-4-({[(tert-butoxy)carbonyl]amino}methyl)pyrrolidine-3-carboxylic acid, trans

rac-(3R,4S)-1-benzyl-4-({[(tert-butoxy)carbonyl]amino}methyl)pyrrolidine-3-carboxylic acid, trans

Cat. No.: B12312462
M. Wt: 334.4 g/mol
InChI Key: WTUJEDVMNMOZDO-UHFFFAOYSA-N
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Description

rac-(3R,4S)-1-benzyl-4-({[(tert-butoxy)carbonyl]amino}methyl)pyrrolidine-3-carboxylic acid, trans is a chiral compound with significant applications in various fields of chemistry and biology. This compound is characterized by its pyrrolidine ring, which is substituted with a benzyl group and a tert-butoxycarbonyl (Boc) protected amino group. The presence of these functional groups makes it a valuable intermediate in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(3R,4S)-1-benzyl-4-({[(tert-butoxy)carbonyl]amino}methyl)pyrrolidine-3-carboxylic acid, trans typically involves the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving a suitable precursor, such as a γ-amino acid or a γ-lactam.

    Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl bromide or benzyl chloride.

    Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine.

    Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction using carbon dioxide or a carboxylating agent.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to achieve these goals.

Chemical Reactions Analysis

Types of Reactions

rac-(3R,4S)-1-benzyl-4-({[(tert-butoxy)carbonyl]amino}methyl)pyrrolidine-3-carboxylic acid, trans undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: Nucleophilic substitution reactions can be used to replace the benzyl group with other substituents.

    Deprotection: The Boc protecting group can be removed under acidic conditions to reveal the free amino group.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.

    Deprotection: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) can be used to remove the Boc group.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or an aldehyde, while reduction may yield an alcohol.

Scientific Research Applications

rac-(3R,4S)-1-benzyl-4-({[(tert-butoxy)carbonyl]amino}methyl)pyrrolidine-3-carboxylic acid, trans has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: It serves as a precursor for the synthesis of potential drug candidates, particularly those targeting neurological and psychiatric disorders.

    Industry: The compound is used in the production of fine chemicals and as a building block for the synthesis of specialty materials.

Mechanism of Action

The mechanism of action of rac-(3R,4S)-1-benzyl-4-({[(tert-butoxy)carbonyl]amino}methyl)pyrrolidine-3-carboxylic acid, trans involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • rac-(3R,4R)-4-amino-1-[(tert-butoxy)carbonyl]pyrrolidine-3-carboxylic acid
  • rac-(3R,4S)-1-[(tert-butoxy)carbonyl]-4-(3,5-difluorophenyl)pyrrolidine-3-carboxylic acid

Uniqueness

rac-(3R,4S)-1-benzyl-4-({[(tert-butoxy)carbonyl]amino}methyl)pyrrolidine-3-carboxylic acid, trans is unique due to the presence of the benzyl group and the Boc-protected amino group. These functional groups confer specific chemical properties and reactivity, making the compound particularly useful as an intermediate in organic synthesis. The stereochemistry of the compound also plays a crucial role in its biological activity and interactions with molecular targets.

Properties

Molecular Formula

C18H26N2O4

Molecular Weight

334.4 g/mol

IUPAC Name

1-benzyl-4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]pyrrolidine-3-carboxylic acid

InChI

InChI=1S/C18H26N2O4/c1-18(2,3)24-17(23)19-9-14-11-20(12-15(14)16(21)22)10-13-7-5-4-6-8-13/h4-8,14-15H,9-12H2,1-3H3,(H,19,23)(H,21,22)

InChI Key

WTUJEDVMNMOZDO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1CN(CC1C(=O)O)CC2=CC=CC=C2

Origin of Product

United States

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